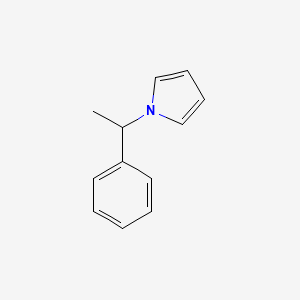

1-(1-phenylethyl)-1H-pyrrole

カタログ番号 B2844324

CAS番号:

17289-34-8

分子量: 171.243

InChIキー: KEDQNBIZJNAJJP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds such as 1-Phenylethylamine involves the reductive amination of acetophenone . Another method for this transformation is the Leuckart reaction, using ammonium formate . A novel microbial esterase identified from the Indian Ocean was found to enantioselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate through two types of enzymatic reactions .Chemical Reactions Analysis

The reaction of substituted 1-Phenylethyl alcohols with p-Toluenesulfonyl Chloride has been studied . Also, a chemoenzymatic process involving manganese oxide driven oxidation coupled with enzymatic biotransformation has been used to convert racemic 1-phenylethanols into enantiopure ®-1-phenylethanols .科学的研究の応用

Synthesis and Spectroscopic Studies

- 1-(1-phenylethyl)-1H-pyrrole and related compounds have been synthesized and examined through nuclear magnetic resonance spectroscopy. These studies provide insights into the electronic effects of substituents on the pyrrole ring, aiding in understanding the structure-activity relationship of these compounds (Lee, Jun, & Yu, 2000).

Restricted Rotation and Conformational Analysis

- NMR studies on derivatives of 1-(1-phenylethyl)-1H-pyrrole, such as 1-substituted 2,5-dimethylpyrroles, have shown restricted rotation due to dipole interaction, indicating the importance of these compounds in understanding molecular conformations (Kashima, Maruyama, Fujioka, & Harada, 1988).

Electronically Intercommunicating Iron Centers

- Studies on 1-phenyl-1H-pyrrole derivatives have shown significant electron delocalization and electrochemical properties, especially in diferrocenyl-1-phenyl-1H-pyrroles, suggesting potential applications in molecular electronics (Hildebrandt, Schaarschmidt, & Lang, 2011).

Corrosion Inhibition

- 1H-pyrrole-2,5-dione derivatives, including those related to 1-phenyl-1H-pyrrole, have been investigated as corrosion inhibitors for carbon steel, demonstrating their practical application in materials science (Zarrouk et al., 2015).

Anions Recognition

- Certain pyrrole derivatives can recognize specific inorganic anions, as demonstrated by o-Di-(pyrrole-2-carboxamides)-phenylene, showcasing potential in sensor technology (Yin et al., 2004).

Molecular Structure and Quantum Mechanical Studies

- Detailed molecular and quantum mechanical studies of pyrrole analogues, such as 1-(2-aminophenyl) pyrrole, have been conducted, providing insights into their electronic properties and potential bioactivity (Srikanth et al., 2020).

Electronic Interaction Tuning in Diferrocenyl-1-Phenyl-1H-Pyrroles

- Research on the electronic interaction in diferrocenyl-1-phenyl-1H-pyrroles has highlighted the influence of substituents on electronic properties, indicating their use in designing single-molecule transistors (Hildebrandt & Lang, 2011).

Synthesis and Luminescent Properties

- The synthesis of 1H-pyrrole derivatives and their photoluminescent properties have been explored, showing their potential applications in electronics and materials science (Khafizova et al., 2020).

特性

IUPAC Name |

1-(1-phenylethyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDQNBIZJNAJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-phenylethyl)-1H-pyrrole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-[8-(Aminocarbonyl)-2,4-dimethylimidazo[1,5-a]pyrimidin-3-yl]propanoic acid](/img/structure/B2844243.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2844245.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2844246.png)

![N~4~-1,3-benzodioxol-5-yl-N~6~-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2844247.png)

![Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2844249.png)

![N'-methyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide](/img/structure/B2844255.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)

![5-((1-ethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2844263.png)

![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2844264.png)